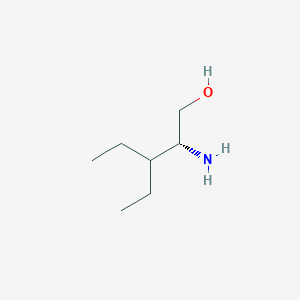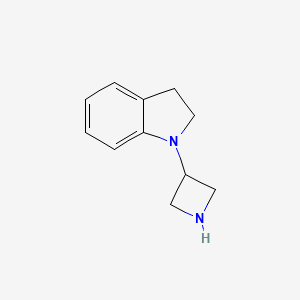![molecular formula C14H17F3N2O2 B13581282 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It features a cyclohexyl group attached to a urea moiety, which is further connected to a phenyl ring substituted with a trifluoromethoxy group
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating conditions like inflammation and hypertension.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipid signaling molecules. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
1-Cyclohexyl-3-[4-(trifluoromethyl)phenyl]urea: Similar to the above, but with variations in the position of the trifluoromethyl group.
1-Cyclohexyl-3-[4-(methoxy)phenyl]urea: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological activities.
The uniqueness of this compound lies in its trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,18,19,20) |
InChI Key |
SDFLBLKQMVKOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



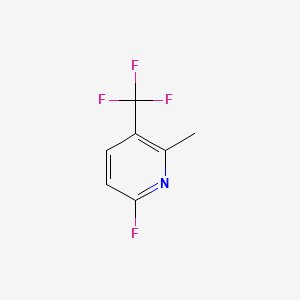
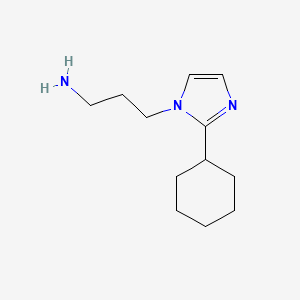
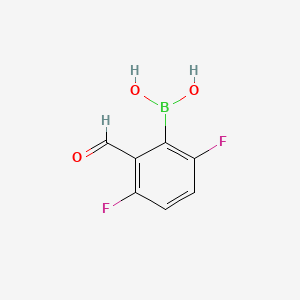
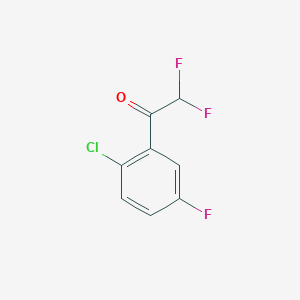
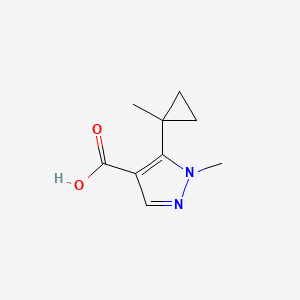
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)


![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
